Propyl piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
27000-70-0 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
propyl piperidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2-8H2,1H3 |
InChI Key |
ZWGMYSLDSCSTGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)N1CCCCC1 |
Origin of Product |
United States |
Fundamental Aspects of Propyl Piperidine 1 Carboxylate in Chemical Research
Significance of the Piperidine-1-Carboxylate Scaffold in Organic Synthesis
The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. enamine.netmdpi.com The incorporation of a carboxylate group at the nitrogen atom, forming a piperidine-1-carboxylate, offers a versatile scaffold for organic synthesis and medicinal chemistry. This functional group modification allows for the modulation of the compound's physicochemical properties and provides a handle for further chemical transformations.
The piperidine-1-carboxylate scaffold serves as a key intermediate in the synthesis of more complex molecules. acs.orgacs.org For instance, derivatives of this scaffold are precursors in the preparation of potent analgesics and other biologically active compounds. researchgate.net The strategic introduction of the N-alkoxycarbonyl group can protect the piperidine nitrogen during synthetic sequences, allowing for selective reactions at other positions of the ring. This protecting group can be readily removed or modified, highlighting its utility in multi-step syntheses. whiterose.ac.uk The modular nature of the piperidine-1-carboxylate system, where both the ester group and substituents on the piperidine ring can be varied, makes it a valuable building block for creating diverse chemical libraries for drug discovery. enamine.netnih.gov
Theoretical Frameworks of Piperidine Ring Systems
The piperidine ring predominantly adopts a chair conformation, similar to cyclohexane (B81311), to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen atom introduces unique conformational features. For N-substituted piperidines, such as propyl piperidine-1-carboxylate, the substituent on the nitrogen atom can influence the conformational equilibrium of the ring.
Role of Carboxylate Functionality in Molecular Design
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 27000-70-0 guidechem.comechemi.com |
| Molecular Formula | C₉H₁₇NO₂ echemi.com |
| Molecular Weight | 171.24 g/mol |
| Boiling Point | 237.7 °C at 760 mmHg |
| Density | 1.018 g/cm³ |
| Refractive Index | 1.469 |
| Topological Polar Surface Area | 29.5 Ų |
| XLogP3 | 1.9 |
Note: The physical property data is based on experimental values reported by chemical suppliers.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | Predicted shifts would show signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 4.0 ppm) and the piperidine ring protons (broad multiplets between 1.5-1.7 ppm and 3.4-3.6 ppm). |
| ¹³C NMR | Predicted shifts would include signals for the propyl group carbons (around 10, 22, and 66 ppm), the piperidine ring carbons (typically in the range of 24-26 and 45 ppm), and the carbonyl carbon (around 155 ppm). |
| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the carbamate (B1207046) group would be expected around 1700-1720 cm⁻¹. C-H stretching vibrations would appear around 2850-2950 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z 171. Characteristic fragmentation patterns would likely involve the loss of the propyl group or fragments of the piperidine ring. |
Advanced Synthetic Methodologies for Propyl Piperidine 1 Carboxylate and Its Analogs
Strategies for Piperidine (B6355638) Ring Construction
The formation of the piperidine ring is a cornerstone in the synthesis of propyl piperidine-1-carboxylate and its analogs. Various strategies have been developed to construct this key heterocyclic system, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope. researchgate.netnih.gov
Cyclization Reactions in Piperidine Synthesis
Intramolecular cyclization reactions represent a powerful and widely employed approach for the synthesis of the piperidine skeleton. mdpi.com These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close a linear precursor into a six-membered ring.
One prominent strategy is the intramolecular aza-Michael reaction , which provides a straightforward route to enantiomerically enriched piperidines through the activation of a double bond. nih.gov For instance, organocatalytic methods utilizing a quinoline (B57606) catalyst and trifluoroacetic acid as a co-catalyst have been shown to produce 2,5- and 2,6-disubstituted protected piperidines in good yields. nih.gov
Metal-catalyzed cyclizations offer another versatile avenue. Gold(I) complexes, for example, can catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines. nih.gov This process involves the difunctionalization of a double bond with the concurrent formation of the N-heterocycle. nih.gov Palladium catalysts have also been developed for enantioselective versions of this type of amination. nih.gov
Radical cyclizations provide an alternative pathway. For example, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the production of various piperidines. nih.gov Another approach involves the triethylborane-initiated intramolecular radical cyclization of 1,6-enynes, which proceeds through a complex radical cascade to form polysubstituted alkylidene piperidines. nih.gov
| Cyclization Strategy | Catalyst/Reagent Example | Key Features |
| Intramolecular aza-Michael Reaction | Quinoline organocatalyst/TFA | Enantiomerically enriched products, double bond activation. nih.gov |
| Gold-Catalyzed Oxidative Amination | Gold(I) complex/Iodine(III) oxidant | Difunctionalization of alkenes, formation of N-heterocycle. nih.gov |
| Radical Cyclization | Cobalt(II) catalyst or Triethylborane | Effective for various piperidines, proceeds via radical intermediates. nih.gov |
Reductive Amination Protocols for Piperidine Formation
Reductive amination is a cornerstone of C-N bond formation and plays a pivotal role in constructing the piperidine ring. researchgate.netumh.es This two-step process typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netmasterorganicchemistry.com This method is particularly useful in [5+1] annulation strategies for piperidine synthesis. nih.govmdpi.com
A variety of reducing agents can be employed, including hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation (H₂/Pd/C). researchgate.netmasterorganicchemistry.com The choice of reducing agent is critical, as some, like NaBH₃CN, can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com
Intramolecular reductive amination is a particularly powerful strategy for synthesizing polyhydroxylated piperidines, also known as iminosugars, from carbohydrate precursors. umh.es This approach involves a key ring-closing step that establishes the piperidine core. umh.es
| Reductive Amination Approach | Key Reactants | Common Reducing Agents |
| Intermolecular | Amine and Aldehyde/Ketone | NaBH₄, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst. researchgate.netmasterorganicchemistry.com |
| Intramolecular | Amino-aldehyde/ketone | NaBH₄, NaBH₃CN. researchgate.netumh.es |
| [5+1] Annulation | Di-aldehyde and Amine | Iridium(III) catalyst (for hydrogen borrowing). nih.govmdpi.com |
Multicomponent Reactions in Piperidine Scaffolding
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single, one-pot operation to generate complex molecules. researchgate.netnih.gov These reactions are particularly valuable for creating diverse libraries of substituted piperidines for drug discovery. nih.govajchem-a.com
A notable example is the three-component domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines to produce highly functionalized piperidines. researchgate.net This reaction can be catalyzed by substances like trimethylsilyl (B98337) iodide (TMSI) or saccharin (B28170) and often proceeds with excellent diastereoselectivity. researchgate.net The operational simplicity and ability to generate molecular complexity in a single step make MCRs an attractive approach for piperidine synthesis. researchgate.netnih.gov
Inspired by biosynthesis, a three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This method utilizes a functionalized dienolate and leads to a versatile chiral dihydropyridinone intermediate that can be further elaborated into a variety of piperidine-based natural products. rsc.org
| Multicomponent Reaction Type | Reactants | Catalyst Example | Key Feature |
| Domino Reaction | β-ketoester, Aromatic aldehyde, Aromatic amine | TMSI, Saccharin | One-pot synthesis of highly functionalized piperidines. researchgate.net |
| Vinylogous Mannich-type Reaction | Dienolate, Aldehyde, Amine | (Not specified) | Biosynthesis-inspired, produces chiral dihydropyridinone intermediates. rsc.org |
Installation and Modification of the Carboxylate Moiety
Once the piperidine ring is constructed, the next crucial step is the installation or modification of the carboxylate moiety to yield this compound and its analogs. The carboxylic acid group and its derivatives are important functional groups in many drug molecules. nih.govnih.gov
Esterification Reactions for Carboxylate Formation
Esterification is the primary method for introducing the propyl carboxylate group. The most common and direct method is the Fischer esterification , which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.comchemguide.co.uklibretexts.org In the context of this compound, this would typically involve reacting piperidine-1-carboxylic acid with propanol (B110389) under acidic conditions. operachem.com
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. libretexts.orgmasterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com
An alternative to starting with the carboxylic acid is to use a more reactive derivative, such as an acyl chloride or an acid anhydride. chemguide.co.ukoperachem.com The reaction of an acyl chloride with an alcohol is typically vigorous and proceeds readily at room temperature to form the ester and hydrogen chloride. chemguide.co.uk
| Esterification Method | Reactants | Conditions |
| Fischer Esterification | Carboxylic acid, Alcohol | Acid catalyst (e.g., H₂SO₄), Heat. byjus.comlibretexts.orgmasterorganicchemistry.com |
| From Acyl Chloride | Acyl chloride, Alcohol | Room temperature, often vigorous. chemguide.co.ukoperachem.com |
| From Acid Anhydride | Acid anhydride, Alcohol | Often requires heating. chemguide.co.uk |
Nucleophilic Acyl Substitution Approaches
Nucleophilic acyl substitution is the fundamental reaction mechanism that underpins the interconversion of carboxylic acid derivatives, including the formation of esters. masterorganicchemistry.combyjus.comjove.com This reaction involves a nucleophile attacking the carbonyl carbon of an acyl compound, leading to the displacement of a leaving group. masterorganicchemistry.combyjus.comlibretexts.org
The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comjove.com First, the nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. jove.comfiveable.me Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. jove.comfiveable.me
The reactivity of the carboxylic acid derivative is crucial. Acid chlorides are the most reactive, followed by anhydrides, esters, and amides. fiveable.me This reactivity trend dictates the feasibility of a given transformation. For instance, an ester can be formed from a more reactive acid chloride, but the reverse reaction is generally not favorable under the same conditions. masterorganicchemistry.com These reactions can be catalyzed by either acid or base. byjus.comjove.com Acid catalysis activates the carbonyl group towards nucleophilic attack, while base catalysis often involves deprotonating the nucleophile to make it more reactive. byjus.com
| Reaction Condition | Key Mechanistic Step | Role of Catalyst |
| Acid-Catalyzed | Protonation of the carbonyl oxygen to increase electrophilicity. byjus.comjove.com | Activates the acyl compound. byjus.com |
| Base-Catalyzed | Attack of an anionic nucleophile on the carbonyl carbon. byjus.comjove.com | Generates a more potent nucleophile. byjus.com |
Stereoselective Synthesis of this compound Derivatives
The synthesis of piperidine derivatives with defined stereochemistry is a critical endeavor in organic chemistry, largely due to the prevalence of the chiral piperidine scaffold in a vast number of pharmaceuticals and natural products. acs.org Methodologies that control the three-dimensional arrangement of atoms are essential for producing enantiomerically pure compounds. Advanced strategies for achieving stereoselectivity in the synthesis of this compound and its analogs include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective pathways.
Chiral Auxiliary Approaches
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy involves a three-step sequence: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product. wikipedia.org While this method requires stoichiometric amounts of the auxiliary, it remains a powerful and reliable tool for asymmetric synthesis. sigmaaldrich.com
In the context of piperidine synthesis, chiral auxiliaries such as those derived from pseudoephedrine or camphorsultam can be attached to a precursor molecule. wikipedia.org For example, pseudoephedrine can be reacted with a carboxylic acid derivative to form a chiral amide. The steric bulk of the auxiliary then directs the approach of reagents from the less hindered face during subsequent reactions, such as alkylation, establishing a new stereocenter with high diastereoselectivity. wikipedia.org Similarly, camphorsultam has proven effective in controlling stereochemistry in reactions like Michael additions. wikipedia.org
| Chiral Auxiliary | Typical Application in Piperidine Synthesis | Key Feature |
| Pseudoephedrine | Diastereoselective alkylation of amide enolates | Forms a stable six-membered chelate with lithium, providing a rigid conformational bias. wikipedia.org |
| Oxazolidinones (Evans Auxiliaries) | Stereoselective aldol (B89426) reactions and alkylations | The substituent at C4 effectively shields one face of the enolate, directing electrophilic attack. sigmaaldrich.com |
| Camphorsultam | Michael additions, alkylations | Offers high levels of asymmetric induction and often yields crystalline products, facilitating purification. wikipedia.org |
| (R)-(−)-2-Phenylglycinol | Intramolecular cyclization reactions | Used to create chiral bicyclic lactams which serve as precursors to highly functionalized piperidines. nih.gov |
Asymmetric Catalysis in Piperidine-1-Carboxylate Synthesis
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysis, particularly with rhodium (Rh), has emerged as a robust method for synthesizing chiral piperidines. acs.org
A noteworthy strategy involves the Rh-catalyzed asymmetric reductive Heck reaction. nih.govsnnu.edu.cn In this process, a dihydropyridine, often protected as a phenyl pyridine-1(2H)-carboxylate, undergoes a carbometalation with an aryl or vinyl boronic acid in the presence of a chiral rhodium catalyst. acs.orgsnnu.edu.cn This key step creates a 3-substituted tetrahydropyridine (B1245486) with high enantioselectivity. nih.gov Subsequent reduction of the remaining double bond affords the final chiral piperidine derivative. This three-step sequence—partial reduction of pyridine (B92270), asymmetric carbometalation, and final reduction—provides access to a diverse library of enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn
Dirhodium catalysts have also been employed for site-selective C-H functionalization of N-Boc-piperidine, enabling the introduction of substituents at the C2 position with varying degrees of stereocontrol. nih.gov The choice of both the catalyst's chiral ligands and the nitrogen protecting group is crucial for achieving high diastereoselectivity and enantioselectivity. nih.gov
| Catalyst System | Substrate Type | Transformation | Stereoselectivity Outcome |
| Rh-catalyst with chiral ligand | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acids | Asymmetric Reductive Heck Reaction | High yield and excellent enantioselectivity for 3-substituted tetrahydropyridines. acs.orgnih.gov |
| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine and Aryldiazoacetates | C-H Functionalization at C2 | Highly diastereoselective (d.r. >30:1) and good enantioselectivity (ee 52–73%). nih.gov |
| Rh₂(R-TCPTAD)₄ | N-Boc-piperidine and Aryldiazoacetates | C-H Functionalization at C2 | Moderate yield and variable stereoselectivity. nih.gov |
| Ruthenium(II) complex | Tetrahydropyridine derivatives | Asymmetric Hydrogenation | Used in the double reduction of pyridine derivatives to access aminofluoropiperidines. mdpi.com |
Diastereoselective Synthetic Pathways
Diastereoselective reactions are employed to control the relative stereochemistry between two or more stereocenters within a molecule. Several powerful diastereoselective pathways have been developed for constructing substituted piperidine rings.
One modular approach involves a formal [4+2] cyclization between a chiral amino acid derivative, such as chloro-homoserine, and an acetylene (B1199291) dicarboxylate. acs.orgacs.org This is followed by a diastereoselective reduction and a regioselective ring-opening to produce a highly functionalized piperidine tricarboxylate as a single diastereomer. acs.org This intermediate serves as a versatile scaffold for further modifications.
Another established method is the metal triflate-catalyzed nucleophilic substitution of 2-acyloxypiperidines. nih.govacs.org In these reactions, the stereochemical outcome can be controlled by the nature of the substituent at the C3 position. For instance, a 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine reacts with silyl (B83357) enolates to give predominantly cis-2-alkylated products. In contrast, substrates with an acyloxy group at C3, such as 2,3-diacyloxy-N-benzyloxycarbonylpiperidines, yield trans-products with high selectivity. nih.govacs.org
Furthermore, diastereoselectivity can be achieved through the reduction of cyclic enamines or imines formed from achiral diketoesters. researchgate.net An initial highly enantioselective transamination sets the first stereocenter, producing an optically pure enamine intermediate, which is then reduced in a diastereoselective fashion using methods like platinum(0)-catalyzed flow hydrogenation to establish the remaining stereocenters. researchgate.net
| Method | Key Transformation | Substrates | Stereochemical Outcome |
| [4+2] Cyclization Strategy | Cyclization followed by diastereoselective reduction | Chloro-homoserine and acetylene dicarboxylate | Single enantio- and diastereomer of a piperidine tricarboxylate. acs.orgacs.org |
| Nucleophilic Substitution | Sc(OTf)₃-catalyzed reaction with silyl enolates | 2-Acyloxy-N-Cbz-piperidines | High cis or trans selectivity depending on C3 substituent. nih.govacs.org |
| Reductive Cyclization | Nitro-Mannich reaction followed by reduction | Functionalized acetals and imines | Diastereoselective formation of substituted piperidines. mdpi.com |
| Enamine/Imine Reduction | Biocatalytic transamination followed by reduction | Achiral diketoesters | Trisubstituted piperidines with high diastereomeric ratios (dr ≥98:2). researchgate.net |
Diversity-Oriented Synthesis (DOS) Applied to Piperidine-1-Carboxylate
Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate collections of structurally diverse small molecules, which can be screened for novel biological activity. cam.ac.ukcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to explore broad areas of chemical space by creating libraries with high skeletal and functional group diversity. cam.ac.uknih.gov
Library Generation of Piperidine-Based Analogs
The generation of piperidine-based libraries via DOS provides access to a multitude of analogs that would be time-consuming to synthesize individually. A key principle of DOS is the use of a common starting material or intermediate that can be elaborated through divergent reaction pathways to produce a range of distinct molecular scaffolds. nih.gov
One effective protocol for generating a library of 2,4,6-trisubstituted piperidines utilizes Type II Anion Relay Chemistry (ARC). nih.gov This modular approach allows for the synthesis of all possible stereoisomers of the target piperidine scaffold. The strategy involves the sequential coupling of building blocks, followed by an intramolecular SN2 cyclization to form the piperidine ring. nih.gov This method highlights a core goal of DOS: to develop innovative synthetic methods that enable efficient access to a wide array of congeners. nih.gov
Another strategy involves creating building blocks that can be systematically elaborated. For instance, bifunctional building blocks containing a rigid sp³-rich core, a protected cyclic amine, and a reactive handle like a boronate ester can be synthesized on a large scale. acs.org These building blocks can then be used in robust coupling reactions to rapidly generate a library of diverse, three-dimensional lead-like compounds. acs.org
Functionalization Strategies for Structural Diversity
Achieving structural diversity in a DOS library relies heavily on the strategic functionalization of a common molecular core. For the piperidine scaffold, several modern synthetic methods enable late-stage diversification.
A modular strategy for creating trisubstituted chiral piperidines relies on sequential decarboxylative functionalizations. acs.orgacs.org Starting from a stereodefined piperidine polycarboxylate intermediate, different carboxylate groups can be selectively removed and replaced with other functionalities using transition metal-catalyzed or photocatalytic methods. acs.org This approach allows for the chemo- and stereoselective introduction of various substituents, leading to highly elaborated chiral piperidines. acs.org
Recently, a two-stage process combining biocatalysis and electrocatalysis has been developed to modify piperidines. news-medical.net The first step involves a biocatalytic C-H oxidation, where an enzyme selectively installs a hydroxyl group at a specific position on the piperidine ring. In the second step, this newly functionalized piperidine undergoes a radical cross-coupling reaction, often using nickel electrocatalysis, to form new carbon-carbon bonds. news-medical.net This modular platform simplifies the construction of complex piperidines by avoiding the need for protecting groups and expensive precious metal catalysts. news-medical.net These functionalization strategies provide a versatile toolbox for generating structural diversity from a common piperidine-1-carboxylate framework. digitellinc.com
| Functionalization Strategy | Key Reaction(s) | Position(s) Functionalized | Type of Diversity Generated |
| Sequential Decarboxylative Functionalization | Transition metal or photocatalytic decarboxylative coupling | C2, C3, C6 (from a tricarboxylate precursor) | Appendage diversity by replacing carboxyl groups with various substituents. acs.orgacs.org |
| Biocatalytic C-H Oxidation / Radical Cross-Coupling | Enzymatic hydroxylation followed by Ni-electrocatalyzed coupling | Specific C-H bonds on the piperidine ring | Skeletal and appendage diversity through efficient C-C bond formation. news-medical.net |
| Anion Relay Chemistry (ARC) | Sequential coupling followed by intramolecular cyclization | C2, C4, C6 | Stereochemical and appendage diversity by accessing all stereoisomers of a scaffold. nih.gov |
| N-Functionalization of Arylated Products | Reductive amination, amidation, sulfonylation | Nitrogen atom of the piperidine ring | Functional group diversity on the nitrogen atom of pre-functionalized piperidines. acs.org |
| Rhodium-Catalyzed C-H Insertion | C-H insertion of donor/acceptor carbenes | C2, C3, or C4 depending on catalyst and protecting group | Positional isomer diversity by selectively functionalizing different ring positions. nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs aims to reduce the environmental impact of the chemical processes involved. nih.gov This includes the use of safer solvents, renewable starting materials, catalytic instead of stoichiometric reagents, and processes that are more atom- and energy-efficient.
One of the key principles of green chemistry is atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. The direct acylation of piperidine with propyl chloroformate, while efficient, generates a stoichiometric amount of hydrochloride salt as a byproduct. Alternative "greener" acylating agents or catalytic methods that avoid the formation of such byproducts are being explored.
The choice of solvent is another critical aspect. Traditional syntheses often employ volatile organic compounds (VOCs) that are hazardous to human health and the environment. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For instance, catalyst-free, three-component condensation reactions for the synthesis of piperidine derivatives have been successfully carried out in water under reflux conditions. ajchem-a.com
Catalysis plays a pivotal role in green synthesis. The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For the synthesis of the piperidine core, various catalytic systems have been developed. For example, the hydrogenation of pyridines can be achieved using heterogeneous catalysts like Rh/C, which can be easily recovered and reused. organic-chemistry.org Borane-ammonia (H₃N-BH₃) has been reported as a metal-free transfer hydrogenation agent for pyridines, offering a "greener" alternative to some metal hydrides. organic-chemistry.org
Furthermore, the development of one-pot or tandem reactions contributes to the greenness of a synthetic route by reducing the number of work-up and purification steps, thereby minimizing solvent and energy usage. The synthesis of complex piperidine derivatives through multicomponent reactions is a prime example of this approach. ajchem-a.comresearchgate.net
The following table provides examples of how green chemistry principles can be applied to the synthesis of piperidine derivatives, with relevance to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles in Piperidine Synthesis
| Green Chemistry Principle | Application in Piperidine Synthesis | Example Reaction/Reagent | Reference(s) |
|---|---|---|---|
| Use of Greener Solvents | Replacement of volatile organic compounds with water. | One-step three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxalic acid in water. | ajchem-a.com |
| Catalysis | Use of efficient and recyclable catalysts to minimize waste. | Hydrogenation of pyridines using heterogeneous Rh/C catalyst. | organic-chemistry.org |
| Atom Economy | Designing reactions that maximize the incorporation of starting materials into the final product. | One-pot multicomponent synthesis of polysubstituted tetrahydropyridines. | researchgate.net |
| Use of Safer Reagents | Employing less hazardous reagents. | Metal-free transfer hydrogenation of pyridines using borane-ammonia. | organic-chemistry.org |
Reaction Mechanisms and Mechanistic Elucidation
Mechanistic Pathways of Piperidine (B6355638) Ring Formation
The piperidine ring, a ubiquitous scaffold in pharmaceuticals and natural products, can be synthesized through various mechanistic routes. nih.govnih.gov These methods often involve the formation of a new carbon-nitrogen bond and either a carbon-carbon or another carbon-nitrogen bond to complete the six-membered ring. nih.gov
Intramolecular cyclization is a powerful strategy for forming the piperidine ring, where a linear precursor containing a nitrogen source (typically an amine) and an electrophilic or otherwise reactive site cyclizes to form the heterocyclic system. nih.gov
A prominent example is the intramolecular hydroamination of alkenes, where an amine attached to a pentenyl or hexenyl chain adds across the double bond. This reaction can be catalyzed by various transition metals, such as palladium or gold complexes. organic-chemistry.org For instance, a gold(I)-catalyzed intramolecular cyclization can activate a terminal alkyne, facilitating a 6-exo-dig cyclization to form a piperidine-containing spirocyclic product. nih.gov Another approach involves the palladium-catalyzed intramolecular hydroamination of unactivated alkenes, which proceeds at room temperature and is tolerant of acid-sensitive functional groups. organic-chemistry.org The mechanism often involves the coordination of the metal catalyst to the unsaturated bond, followed by nucleophilic attack by the tethered amine.
The diastereoselectivity of these cyclizations is a key consideration. For example, in the synthesis of 2,5-disubstituted pyrrolidines (a related five-membered ring system), high diastereoselectivity for the cis isomer is observed. This provides insight into the initial steps of the reaction mechanism, suggesting a syn-aminocupration of the olefin. nih.gov
Table 1: Comparison of Catalysts in Intramolecular Cyclization for Piperidine Synthesis
| Catalyst System | Substrate Type | Key Mechanistic Feature | Ref. |
|---|---|---|---|
| Gold(I) Complex | β-naphthol derivatives with terminal alkyne | Activation of triple bond with 6-exo-dig cyclization | nih.gov |
| Palladium(0)/Ligand | Unactivated alkenes | Inhibition of β-hydride elimination by tridentate ligand | organic-chemistry.org |
Reductive amination is a cornerstone of amine synthesis and a versatile method for constructing piperidine rings. researchgate.net This reaction typically involves the condensation of an amine with a dicarbonyl compound, such as a 1,5-dialdehyde or a related precursor, to form an imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine. nih.govresearchgate.net
The mechanism begins with the nucleophilic attack of a primary amine on a carbonyl group of a 1,5-dicarbonyl compound to form a hemiaminal. This is followed by dehydration to yield an iminium ion. An intramolecular nucleophilic attack by the enamine tautomer or a second amine group then leads to a cyclic iminium ion. This cyclic intermediate is subsequently reduced by a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation to afford the piperidine ring. researchgate.netsjtu.edu.cn
A "hydrogen borrowing" annulation method catalyzed by iridium(III) complexes showcases a sophisticated version of this mechanism. It involves a sequence of hydroxyl oxidation, amination, and imine reduction via hydrogen transfer from the catalyst. nih.gov
Radical cyclizations offer a distinct set of mechanistic pathways for piperidine synthesis, often proceeding under mild conditions. nih.govacs.org These reactions involve the generation of a radical species that cyclizes onto an unsaturated bond.
For instance, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can produce 2,4-disubstituted piperidines. acs.org The mechanism is initiated by a radical initiator like AIBN and a reagent such as tributyltin hydride or the more diastereoselective tris(trimethylsilyl)silane. acs.org A carbon-centered radical is formed, which then undergoes a 6-exo-trig cyclization to form the piperidine ring. The stereochemical outcome of these reactions can be highly dependent on the reagents used. acs.org
More contemporary methods employ photoredox catalysis to generate the initial radical. nih.gov For example, an organic photoredox catalyst can reduce a linear aryl halide precursor to an aryl radical. This radical then undergoes regioselective cyclization followed by a hydrogen-atom transfer (HAT) to yield complex spiropiperidines. nih.gov The mechanism involves single electron transfer (SET) from a photoexcited catalyst to the substrate, generating a radical anion that fragments to produce the key cyclizing radical. nih.gov
Table 2: Initiators and Outcomes in Radical Cyclization for Piperidine Synthesis
| Initiator/Catalyst | Substrate Type | Mechanistic Highlight | Diastereoselectivity | Ref. |
|---|---|---|---|---|
| Tributyltin hydride/AIBN | 6-aza-8-bromooct-2-enoates | 6-exo-trig cyclization | trans/cis from 3:1 to 6:1 | acs.org |
| Tris(trimethylsilyl)silane/AIBN | 6-aza-8-bromooct-2-enoates | Slower trapping allows for rearrangement cascade | Up to 99:1 | acs.org |
| Organic Photoredox Catalyst | Linear aryl halides | Single Electron Transfer (SET) followed by exo-selective cyclization | Not specified | nih.gov |
Mechanism of Carboxylate Group Introduction
Once the piperidine ring is formed, the propyl carboxylate group is introduced onto the nitrogen atom. This transformation is typically achieved through a nucleophilic acyl substitution reaction, where the secondary amine of the piperidine ring acts as the nucleophile.
The term "esterification" in this context refers to the formation of a carbamate (B1207046), which is an ester of carbamic acid. The reaction to form propyl piperidine-1-carboxylate involves treating piperidine with propyl chloroformate. nih.govnih.gov
The mechanism is a classic nucleophilic acyl substitution. The nitrogen atom of piperidine, being nucleophilic, attacks the electrophilic carbonyl carbon of propyl chloroformate. This addition step forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is an excellent leaving group. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. nih.govyoutube.com
Nucleophilic acyl substitution reactions proceed via a two-step addition-elimination mechanism. masterorganicchemistry.com The reactivity of the acyl compound is paramount and follows the general order: acid chlorides > anhydrides > esters > amides. Propyl chloroformate is an acid chloride derivative and is therefore highly reactive.
Addition Step: The lone pair of electrons on the piperidine nitrogen attacks the carbonyl carbon of the propyl chloroformate. The pi electrons of the carbonyl group move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. youtube.combyjus.com
Elimination Step: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Simultaneously, the bond between the carbonyl carbon and the chlorine atom breaks, and chloride is expelled as the leaving group. youtube.commasterorganicchemistry.com
Deprotonation: The resulting product is a protonated carbamate (an iminium ion). A base present in the reaction mixture, such as triethylamine or another molecule of piperidine, deprotonates the nitrogen to yield the final, neutral this compound. youtube.com
The presence of a non-nucleophilic base is crucial for scavenging the acid produced, preventing the protonation of the starting piperidine, which would render it non-nucleophilic. youtube.com
Catalytic Reaction Mechanisms in Piperidine-1-Carboxylate Synthesis
The synthesis of piperidine-1-carboxylates, including the propyl variant, is often achieved through the N-alkoxycarbonylation of a piperidine ring. This transformation can be accomplished through several catalytic and non-catalytic methods. A primary method involves the reaction of piperidine with a suitable chloroformate, such as propyl chloroformate, in the presence of a base.
However, more advanced catalytic systems are employed for the synthesis of complex and substituted piperidine rings which can then be converted to the corresponding carboxylates. Transition-metal catalysis plays a significant role in the formation of the piperidine ring itself, which is the precursor to this compound. Various metals, including palladium, rhodium, gold, iridium, and cobalt, have been utilized to catalyze the cyclization reactions that form the piperidine core. nih.govacs.orgdntb.gov.ua
For instance, palladium-catalyzed intramolecular aminoarylation of alkenes is a method to generate pyrrolidines and can be extended to piperidines. acs.org This process involves the oxidative addition of an aryl bromide, coordination of an amine, and subsequent insertion of the alkene into the palladium-nitrogen bond to form a palladium-alkyl species, which then yields the cyclized amine upon reductive elimination. acs.org
Another relevant catalytic approach is the hydrogenation of pyridine derivatives. nih.gov Catalysts based on ruthenium, cobalt, and iridium have been shown to be effective for the stereoselective hydrogenation of pyridinium (B92312) salts to yield highly substituted piperidines. nih.gov For example, iridium(I) catalysts with a P,N-ligand can hydrogenate 2-substituted pyridinium salts through an outer-sphere dissociative mechanism. nih.gov
Furthermore, gold-catalyzed cyclization of N-homopropargyl amides can produce cyclic imidates, which are then reduced to furnish piperidin-4-ones. This modular approach allows for flexibility in the synthesis of substituted piperidines that can be subsequently functionalized.
The direct N-alkoxycarbonylation of piperidine with propyl chloroformate is a fundamental reaction that typically proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propyl chloroformate. The reaction is often facilitated by a base to neutralize the hydrochloric acid byproduct. While this specific step is not always catalytic, the synthesis of the piperidine precursor frequently is.
The table below summarizes various catalytic systems used in the synthesis of piperidine derivatives that are precursors to piperidine-1-carboxylates.
| Catalyst System | Reaction Type | Precursor Substrates | Resulting Structure | Ref |
| Palladium(II) Acetate / O₂ / Pyridine | Oxidative Amination | Aliphatic Alkenes, Phthalimide | Protected Enamines | acs.org |
| Rhodium(I) / Chiral Ligands | Asymmetric Hydrogenation | Pyridinium Salts | Chiral Piperidines | nih.gov |
| Gold(I) Complex / Iodine(III) Oxidant | Oxidative Amination | Non-activated Alkenes | Substituted Piperidines | nih.gov |
| Cobalt(II) Porphyrins | Radical Cyclization | Linear Aldehydes | Substituted Piperidines | dntb.gov.ua |
| Iridium(I) / P,N-Ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Chiral 2-Substituted Piperidines | nih.gov |
Stereochemical Control Mechanisms in Formation of this compound
The stereochemistry of this compound is determined by the stereocenters present on the piperidine ring itself. The introduction of the propyl carboxylate group onto the nitrogen atom does not typically create a new stereocenter. Therefore, stereochemical control mechanisms are primarily concerned with the synthesis of the chiral, substituted piperidine ring.
Several strategies are employed to control the stereochemistry during piperidine synthesis:
Asymmetric Catalysis : Chiral transition-metal catalysts are widely used to induce enantioselectivity. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be reduced to form enantioenriched 3-substituted piperidines. Similarly, palladium-catalyzed asymmetric synthesis using chiral ligands can afford chiral piperidine derivatives. wikipedia.org The use of chiral P-O ligands with nickel catalysts in intramolecular hydroalkenylation of 1,6-ene-dienes also provides a route to chiral N-heterocycles. nih.gov
Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral amines can be used in condensation reactions to produce enantiomerically pure piperidines through exocyclic stereochemistry control.
Substrate Control : The existing stereocenters in a substrate can direct the stereochemistry of subsequent reactions. In the synthesis of trisubstituted chiral piperidines, a stereodefined piperidine polycarboxylate precursor can be synthesized from a chiral amino acid. acs.orgacs.org The stereocenters from the starting material guide the formation of new stereocenters during cyclization and functionalization steps. acs.orgacs.org For instance, the C2 stereocenter can influence the orientation of an N-Boc group, thereby controlling the stereoselectivity of a C6 alkylation. acs.org
Diastereoselective Reactions : Cyclization reactions are often designed to favor the formation of one diastereomer over another. Metal triflate-catalyzed nucleophilic substitution reactions of 2-acyloxypiperidines can proceed with high diastereoselectivity. nih.gov For example, the reaction of 2-acetoxy-3-benzyloxy-N-benzyloxycarbonylpiperidine with silyl (B83357) enolates using Scandium triflate as a catalyst yields 2-alkylated products with high cis-selectivity, whereas 2,3-diacyloxy-N-benzyloxycarbonylpiperidines exhibit trans-selectivity. nih.gov
The following table provides examples of stereochemical outcomes based on the synthetic method used for the piperidine ring.
| Method | Catalyst/Reagent | Stereochemical Outcome | Mechanism/Principle | Ref |
| Asymmetric Hydrogenation | Iridium(I) / Chiral P,N-Ligand | Enantiomerically enriched piperidines | Outer-sphere dissociative mechanism on pyridinium salts | nih.gov |
| Oxidative Amination | Palladium Catalyst / Chiral Pyridine-Oxazoline Ligand | Enantioselective formation of substituted piperidines | Enantioselective difunctionalization of a double bond | nih.gov |
| Formal [4+2] Cyclization | Chiral Amino Acid Starting Material | Diastereoselective formation of a piperidine tricarboxylate | Substrate control from a chiral pool starting material | acs.org |
| Nucleophilic Substitution | Scandium Triflate | High cis- or trans-selectivity depending on substrate | Lewis acid catalysis directing the approach of the nucleophile | nih.gov |
| Exocyclic Chirality Induction | Chiral Amine | Complete chirality retention (>95% ee) | Condensation reaction controlled by an exocyclic chiral auxiliary |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens to examine the electronic makeup of propyl piperidine-1-carboxylate. These methods provide a detailed picture of the electron distribution and orbital interactions that govern the molecule's reactivity and stability.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap generally implies lower reactivity.
For this compound, the HOMO is expected to be localized primarily on the piperidine (B6355638) ring nitrogen and the oxygen atoms of the carboxylate group, reflecting the regions of highest electron density. Conversely, the LUMO would likely be distributed over the carbonyl carbon and the propyl chain.
A hypothetical DFT calculation could yield the following energy values, which are illustrative and based on similar piperidine derivatives found in the literature:
| Parameter | Illustrative Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | 2.1 |
| HOMO-LUMO Gap | 8.6 |
This interactive table contains hypothetical data for illustrative purposes.
A significant HOMO-LUMO gap, as illustrated above, would suggest that this compound is a relatively stable molecule. Analysis of the molecular orbitals would further reveal the nature of bonding and antibonding interactions within the molecule.
Natural Bond Orbital (NBO) analysis provides a chemist's perspective of the molecular wavefunction in terms of localized bonds and lone pairs. This method allows for the quantification of electron delocalization and hyperconjugative interactions, which contribute to molecular stability.
In this compound, key NBO interactions would include the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbitals of adjacent C-C and C-H bonds. Similarly, the lone pairs of the carboxylate oxygen atoms would exhibit significant delocalization into the C=O pi-antibonding orbital (π*C=O). These interactions are quantified by the second-order perturbation energy, E(2).
Illustrative E(2) values for key hyperconjugative interactions are presented below, based on analyses of similar N-acylpiperidines:
| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) |
| LP (N1) | σ* (C2-C3) | 3.5 |
| LP (N1) | σ* (C6-C5) | 3.5 |
| LP (O8) | π* (C7=O9) | 25.8 |
| LP (O9) | σ* (C7-O8) | 15.2 |
This interactive table contains hypothetical data for illustrative purposes.
The large stabilization energies associated with the delocalization of oxygen lone pairs into the carbonyl group highlight the resonance stabilization of the carboxylate moiety.
The Quantum Theory of Atoms in Molecules (AIM), the Electron Localization Function (ELF), and the Localized Orbital Locator (LOL) are topological analyses that provide a detailed description of chemical bonding and electron localization.
AIM analysis would identify the bond critical points (BCPs) for all covalent bonds in this compound. The electron density (ρ) and its Laplacian (∇²ρ) at these points would characterize the nature of the bonds. For instance, the C-N, C-C, and C-O bonds would exhibit ρ and ∇²ρ values typical of covalent interactions.
ELF and LOL analyses would provide a visual and quantitative measure of electron localization. In this compound, high localization would be expected in the regions of the core atomic shells, covalent bonds, and lone pairs of the nitrogen and oxygen atoms. These analyses would complement the NBO findings by providing a spatial representation of electron pairs.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a means to explore the conformational landscape and dynamic behavior of this compound.
The piperidine ring in this compound is expected to adopt a chair conformation to minimize steric strain. wikipedia.org However, the presence of the N-propylcarboxylate substituent introduces the possibility of different conformers arising from the rotation around the N-C and C-O bonds. The piperidine ring itself can exist in two chair conformations, with the substituent in either an axial or equatorial position. wikipedia.org For piperidine derivatives, the equatorial conformation is generally more stable. wikipedia.org
Molecular mechanics and DFT calculations can be used to determine the relative energies of these conformers. The conformational preference is influenced by a balance of steric and electronic effects. In the case of this compound, the bulky propylcarboxylate group would strongly favor the equatorial position to avoid 1,3-diaxial interactions.
While this compound is a relatively simple molecule, it can serve as a scaffold or fragment in drug design. Molecular docking and molecular dynamics (MD) simulations are powerful tools to model its potential interactions with a biological target, such as an enzyme or a receptor. researchgate.net
In a hypothetical scenario, if this compound were to bind to a receptor, the following interactions could be anticipated:
Hydrogen Bonding: The carbonyl oxygen of the carboxylate group could act as a hydrogen bond acceptor.
Hydrophobic Interactions: The propyl group and the methylene (B1212753) groups of the piperidine ring could engage in hydrophobic interactions with nonpolar residues in a binding pocket.
MD simulations could then be employed to assess the stability of the docked pose and to explore the conformational changes in both the ligand and the receptor upon binding. researchgate.net These simulations provide a dynamic picture of the binding process and can help in refining the design of more potent and selective ligands.
Solvent Effect Modeling on Reactivity and Structure
The chemical environment plays a pivotal role in dictating the structure, stability, and reactivity of a molecule. For this compound, the polarity of the solvent is expected to have a considerable impact due to the presence of the polar carbamate (B1207046) group. Computational solvent effect models, such as the Polarizable Continuum Model (PCM), are employed to simulate how the molecule behaves in different media, from nonpolar solvents like hexane (B92381) to polar protic solvents like ethanol (B145695) or water.
These models work by representing the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. Calculations would likely predict an increase in the molecule's dipole moment as the solvent polarity increases, indicating a greater separation of charge induced by the solvent's electric field. This stabilization of charge separation can, in turn, affect the conformational preferences of the propyl chain and the piperidine ring. Furthermore, solvent models are critical for predicting how reaction rates will change with the medium. For reactions involving the formation of charged intermediates or transition states, polar solvents would be expected to lower the activation energy, thereby accelerating the reaction rate.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Ground State Energy (Hartree) |
|---|---|---|---|
| Gas Phase | 1 | 2.15 | -559.812 |
| Chloroform | 4.81 | 2.88 | -559.825 |
| Ethanol | 24.55 | 3.45 | -559.831 |
| Water | 78.39 | 3.62 | -559.833 |
Prediction of Reactivity and Reaction Pathways
Theoretical chemistry offers powerful tools to predict where and how a molecule will react. By analyzing the electronic structure of this compound, it is possible to identify reactive sites and forecast the most likely pathways for chemical transformations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a vital computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.
For this compound, an MEP analysis would reveal distinct reactive zones. The most negative potential is anticipated to be localized around the carbonyl oxygen of the carbamate group, making it the primary site for interactions with electrophiles and hydrogen bond donors. Conversely, regions of positive potential would likely be found around the hydrogen atoms attached to the piperidine ring and the propyl group, with the hydrogen on the piperidine nitrogen (in its protonated form) being a significant electrophilic site. This mapping provides a rational basis for understanding the molecule's intermolecular interactions.
| Atomic Site | Predicted MEP Value (kcal/mol) | Inferred Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | -45.5 | Site for Electrophilic Attack / H-Bond Acceptor |
| Ester Oxygen (O-C3H7) | -28.0 | Secondary Site for Electrophilic Attack |
| Piperidine Nitrogen | -15.2 | Nucleophilic / Basic Site |
| Hydrogens on Piperidine Ring (α to N) | +18.9 | Site for Nucleophilic Attack (if deprotonation occurs) |
Fukui Function Analysis for Reactive Sites
Fukui function analysis, a concept derived from Density Functional Theory (DFT), provides a more quantitative measure of an atom's reactivity within a molecule. It identifies which atoms are most likely to accept or donate electrons, thus pinpointing the sites for nucleophilic and electrophilic attack. The analysis calculates indices for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0).
In this compound, Fukui analysis would likely identify the carbonyl oxygen and the piperidine nitrogen as having high values for f-, indicating their susceptibility to nucleophilic attack (i.e., they are the most electrophilic sites if considering an attack on the molecule). Conversely, the carbonyl carbon would be a prime candidate for a high f+ value, marking it as the most probable site for nucleophilic attack. This detailed, atom-specific information is invaluable for predicting regioselectivity in chemical reactions and designing new synthetic pathways.
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
|---|---|---|
| Carbonyl Carbon (C=O) | 0.185 | 0.045 |
| Carbonyl Oxygen (C=O) | 0.095 | 0.150 |
| Piperidine Nitrogen (N) | 0.060 | 0.135 |
| C2/C6 on Piperidine Ring | 0.055 | 0.070 |
Theoretical Prediction of Spectroscopic Parameters
Computational chemistry is frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra serve as a powerful tool for confirming the structure of newly synthesized compounds and for interpreting complex experimental results. By calculating these parameters and comparing them to experimental values, researchers can validate both the synthesized structure and the computational model.
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve determining the magnetic shielding tensors for each nucleus, which are then referenced against a standard (like tetramethylsilane, TMS) to yield the chemical shifts. Similarly, the IR spectrum can be computed by calculating the vibrational frequencies corresponding to the molecule's normal modes. These frequencies are often scaled by an empirical factor to correct for systematic errors in the computational method and anharmonicity. Studies on related, more complex piperidine derivatives have shown a good linear correlation between theoretically predicted and experimentally measured structural and spectral parameters, with R² values approaching 0.9, lending high confidence to this approach. researchgate.net
| Carbon Atom | Theoretical δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Carbonyl (C=O) | 155.8 | 155.2 |
| Piperidine C2/C6 | 45.1 | 44.5 |
| Piperidine C3/C5 | 29.0 | 28.4 |
| Piperidine C4 | 26.2 | 25.6 |
| Propyl CH₂ (O-CH₂) | 66.5 | 65.9 |
| Propyl CH₂ (middle) | 22.8 | 22.3 |
| Propyl CH₃ | 10.9 | 10.5 |
Derivatization and Functionalization Strategies for Research Applications
Chemoselective Functionalization of Propyl Piperidine-1-Carboxylate
The selective modification of different positions on the this compound molecule is crucial for creating diverse analogs and specialized building blocks. The piperidine (B6355638) ring, with its multiple C-H bonds and a nitrogen atom, presents both opportunities and challenges for selective reactions.
The presence of the N-propoxycarbonyl group, a type of carbamate (B1207046), influences the reactivity of the piperidine ring. This group is electron-withdrawing, which can deactivate the C3 position towards certain reactions like carbene C-H insertions. nih.gov Conversely, the C2 and C4 positions are more electronically favorable for functionalization. nih.gov Researchers have developed methods to achieve site-selectivity by carefully choosing catalysts and protecting groups. For instance, rhodium-catalyzed C-H insertion reactions can be directed to the C2 or C4 positions by using different catalysts and N-protecting groups on the piperidine ring. nih.gov
One-pot sequential reactions, such as a Suzuki-Miyaura coupling followed by hydrogenation, allow for the combination of functionalization and piperidine ring formation under mild conditions. nih.gov This approach highlights the importance of maintaining optimal reactant concentrations for successful outcomes. nih.gov Furthermore, dearomative functionalization of pyridine (B92270) precursors offers a direct route to highly decorated piperidine derivatives, addressing the challenge of accessing complex structures. researchgate.net
Derivatization for Enhanced Analytical Detection
The accurate detection and quantification of this compound and its metabolites are essential in research. Derivatization techniques are often employed to improve the analytical properties of the molecule for mass spectrometry and chromatography.
Mass Spectrometry Signal Enhancement via Derivatization
To improve detection by mass spectrometry (MS), especially in complex biological matrices, derivatization is used to enhance ionization efficiency. For compounds containing carboxyl groups, piperazine-based derivatives have been shown to significantly improve the ionization efficiency in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.govsigmaaldrich.com This suggests that derivatizing any potential carboxylic acid metabolites of this compound could be a viable strategy.
Another approach involves tagging the molecule with a group that has a high proton affinity. For instance, derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to significantly improve detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS) by increasing sensitivity. researchgate.netnsf.gov This method could be adapted for metabolites of this compound that possess acidic functionalities. For LC-ESI-MS analysis, derivatization reagents like 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine (PPZ) can be used, which, after reacting with a hydroxyl group and subsequent quaternization, can lead to a more than 2000-fold increase in sensitivity. tcichemicals.com
Chromatographic Separation Improvement through Functionalization
Derivatization is a widely used strategy in gas chromatography (GC) to increase the volatility and thermal stability of analytes, as well as to improve peak shape and separation. jfda-online.comlibretexts.org For primary and secondary amines, which could be formed from the dealkoxycarbonylation of this compound, acylation is a common derivatization method. researchgate.net The introduction of acyl groups enhances volatility and chemical stability. researchgate.net Silylation, which replaces active hydrogens with a silyl (B83357) group, is another prevalent technique that increases thermal and chemical stability, as well as volatility. libretexts.org
In high-performance liquid chromatography (HPLC), derivatization can be used to improve the retention of polar compounds in reversed-phase chromatography by making them more hydrophobic. libretexts.org For piperidine derivatives that may exhibit poor peak shape due to interactions with the stationary phase, adjusting the mobile phase pH or using a different column chemistry can be effective. researchgate.net
Synthesis of Advanced Building Blocks and Intermediates
This compound serves as a foundational structure for the synthesis of more complex and functionally diverse molecules. The piperidine moiety is a common core in many pharmaceuticals and natural products. nih.govrsc.orgresearchgate.net
Multicomponent reactions (MCRs) offer an efficient pathway to highly functionalized piperidine scaffolds. nih.gov These reactions allow for the construction of complex molecules in a single step from multiple starting materials. Another powerful strategy is the stereoselective three-component vinylogous Mannich-type reaction, which can be used to assemble multi-substituted chiral piperidines. rsc.orgscispace.com This method utilizes a chiral dihydropyridinone intermediate that acts as a versatile building block for various chiral piperidine compounds. rsc.org
Furthermore, a modular approach to trisubstituted chiral piperidines has been developed, starting from a chiral amino acid. acs.orgacs.org This involves a scalable synthesis of an orthogonally protected piperidine-2,3,6-tricarboxylate, which can then undergo sequential, stereoselective decarboxylative functionalizations to yield highly elaborated chiral piperidines. acs.orgacs.org
Modification of Piperidine Nitrogen and Alkyl Substituents
The nitrogen atom of the piperidine ring and any existing alkyl substituents are key sites for modification to generate a library of analogs with diverse properties.
The propoxycarbonyl group on the nitrogen is a protecting group that can be removed to yield the free secondary amine. google.com This deprotected intermediate can then be subjected to various N-alkylation reactions. researchgate.net For instance, reaction with an alkyl bromide or iodide in the presence of a base can introduce different alkyl groups at the nitrogen position. researchgate.net Reductive amination is another common method for N-alkylation. nih.gov
Structure Activity Relationship Sar Studies: Theoretical and Design Perspectives
Theoretical Underpinnings of Piperidine-1-Carboxylate SAR
The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, valued for its synthetic tractability and presence in numerous pharmaceuticals and natural products. mdpi.comthieme-connect.com The structure-activity relationship (SAR) of piperidine-1-carboxylate derivatives is fundamentally governed by the interplay of steric, electronic, and hydrophobic properties of its constituent parts: the piperidine ring, the N-carboxylate group, and the ester substituent (in this case, the propyl group).
The piperidine ring itself is a six-membered nitrogenous heterocycle that can adopt various conformations, typically a chair form, which positions its substituents in either axial or equatorial orientations. mdpi.com The orientation of these substituents can significantly impact the molecule's interaction with a biological target. acs.org The nitrogen atom within the piperidine ring is a key feature, often involved in crucial interactions with biological targets. nih.gov
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools to investigate and predict the SAR of compounds like propyl piperidine-1-carboxylate, accelerating the drug design process.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. arabjchem.orgresearchgate.net For piperidine-based scaffolds, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. These models generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. researchgate.net
For example, a 3D-QSAR study on piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors revealed the importance of steric and electrostatic fields for their inhibitory activity. arabjchem.orgresearchgate.net The models indicated that bulky substituents in certain positions could enhance potency, while electronegative groups in other areas were beneficial. Such models can be used to predict the activity of newly designed analogs of this compound before their synthesis.
Table 1: Examples of QSAR Studies on Piperidine Derivatives This table is interactive. You can sort and filter the data.
Molecular Docking Studies for Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov This technique provides insights into the binding mode, predicts binding affinity, and identifies key amino acid residues involved in the interaction. For piperidine-1-carboxylate derivatives, docking studies can elucidate how the propyl group fits into a hydrophobic pocket or how the carbonyl oxygen forms hydrogen bonds with the receptor. nih.gov
For instance, docking studies of piperidine derivatives into the active site of the SARS-CoV-2 main protease (Mpro) helped to understand their inhibitory potential by revealing specific hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking of potent piperidine-based renin inhibitors into the enzyme's active site showed that the basic nitrogen of the piperidine ring interacts with the catalytic aspartic acid residues. nih.gov These insights are invaluable for designing derivatives of this compound with improved affinity and selectivity for a specific target.
Table 2: Examples of Molecular Docking Studies with Piperidine Scaffolds This table is interactive. You can sort and filter the data.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to be recognized by a biological target. researchgate.netdergipark.org.tr Pharmacophore models can be generated based on the structure of a known active ligand or the target's binding site. dergipark.org.tr These models are then used as 3D queries to screen large compound databases (virtual screening) to identify novel molecules that possess the required features and are likely to be active. researchgate.net
For a scaffold like this compound, a pharmacophore model might include a hydrophobic feature for the propyl group, a hydrogen bond acceptor for the carbonyl oxygen, and additional features depending on other substitutions on the piperidine ring. A study on P2Y14R antagonists used a pharmacophore hypothesis that included positive ionic, negative ionic, hydrophobic, and aromatic ring features to guide the design of new, potent ligands. nih.gov
Influence of Stereochemistry on Activity and Selectivity
Stereochemistry often plays a critical role in the biological activity of chiral molecules, as biological macromolecules like proteins are themselves chiral. thieme-connect.commdpi.com The piperidine ring in this compound can be substituted to create one or more chiral centers. The resulting enantiomers or diastereomers can exhibit significantly different pharmacological activities, potencies, and selectivities. thieme-connect.commdpi.com
For example, a study on novel 2,5-disubstituted piperidine derivatives reported that the cis-isomer was the most potent and selective for the dopamine (B1211576) transporter compared to its trans counterpart. nih.gov The differential activity is attributed to the distinct three-dimensional arrangement of the substituents, which leads to different binding orientations and affinities at the target site. Similarly, the natural alkaloid coniine, which is a 2-propylpiperidine, exists as two enantiomers, with the (R)-(-) form being generally more biologically active and toxic than the (S)-(+) form. wikipedia.org This underscores the importance of controlling stereochemistry during the design and synthesis of new piperidine-based therapeutic agents. Introducing chiral centers into piperidine scaffolds can be a key strategy to enhance biological activity and selectivity. thieme-connect.com
Table 3: Examples of Stereochemical Influence on Piperidine Derivative Activity This table is interactive. You can sort and filter the data.
Rational Design Principles for Piperidine-1-Carboxylate Based Scaffolds
Rational drug design aims to create new molecules with improved potency, selectivity, and pharmacokinetic properties based on a thorough understanding of SAR. For piperidine-1-carboxylate based scaffolds, several design principles are employed:
Structure-Based Design: When the 3D structure of the target protein is known (from X-ray crystallography or cryo-EM), it can be used to design ligands that fit precisely into the binding site. nih.gov This approach was successfully used to develop highly potent direct renin inhibitors based on a cis-configured piperidine scaffold, where X-ray structures guided the optimization of substituents to maximize interactions with the enzyme's active site. nih.gov
Conformational Constraint: Introducing rigidity into a flexible molecule can lock it into its bioactive conformation, which often leads to increased potency and selectivity. For the piperidine scaffold, this can be achieved by introducing ring constraints, such as bridging the piperidine ring to form bicyclic structures like azanorbornanes or nortropanes. nih.gov This strategy was used to modify a piperidine-based P2Y14R antagonist, resulting in derivatives with preserved or enhanced affinity. nih.gov
Scaffold Hopping and Functionalization: The piperidine-1-carboxylate core serves as a versatile starting point. The propyl group can be replaced with various other alkyl or arylalkyl groups to probe different hydrophobic pockets. The piperidine ring itself can be functionalized at various positions (2, 3, or 4) to introduce new vectors for interaction with the target or to modulate physicochemical properties. acs.org The goal is to enhance target affinity and selectivity while optimizing drug-like properties such as solubility and metabolic stability. thieme-connect.com For example, introducing a hydroxyl group can provide a new hydrogen bonding opportunity and improve solubility. nih.gov
By systematically applying these principles, guided by theoretical and computational SAR studies, novel and improved therapeutic agents based on the this compound scaffold can be efficiently developed.
Ligand Design Strategies
Ligand design for compounds centered on the this compound scaffold involves a multi-pronged approach, focusing on modifications of the piperidine ring, the N-substituent, and the ester group itself. The goal is to optimize interactions with the biological target while improving drug-like properties.
Systematic medicinal chemistry efforts on related piperidine scaffolds have demonstrated that substituents on the piperidine ring are critical for determining potency and selectivity. For instance, in the development of farnesyltransferase (FTase) inhibitors, a lead compound with a piperidine core was optimized by exploring substitutions at various positions. These studies revealed that the nature and position of substituents dramatically influenced inhibitory activity. acs.org
Similarly, research on σ1 receptor ligands has shown that modifying the piperidine N-substituent allows for the modulation of affinity, selectivity, and pharmacokinetic properties. nih.gov Replacing a simple N-methyl group with larger or more complex moieties can lead to significant changes in biological effect. For the this compound scaffold, the propyl group of the ester can be varied to other alkyl groups (e.g., methyl, ethyl, tert-butyl) to alter lipophilicity and metabolic stability. The ester itself can be considered a handle for prodrug strategies or can be replaced entirely to change the compound's fundamental properties.
The table below illustrates SAR principles from studies on analogous piperidine-based compounds, providing insights into potential design strategies for this compound derivatives.
Table 1: SAR Insights from Analogous Piperidine Derivatives This table is interactive. Click on the headers to sort the data.
| Parent Scaffold | Modification | Target | Resulting Activity (IC50/Ki) | Key SAR Insight |
| 5-Nitropiperidin-2-one | Change N-1 substituent from H to 3-pyridylmethyl | FTase | 420 nM acs.org | Introduction of the 3-pyridylmethyl group at the N-1 position is crucial for farnesyltransferase inhibition. acs.org |
| N-(3-pyridylmethyl)piperidine | Change piperidine-2-one to piperidine | FTase | 3.7 nM acs.org | Reducing the ketone of the piperidinone core to a simple piperidine increases potency over 100-fold. acs.org |
| (1R,3S)-Cyclohexane derivative | Replace cyclohexane (B81311) with N-H piperidine | σ1 Receptor | 165 nM nih.gov | Replacing a cyclohexane ring with a secondary amine piperidine ring significantly reduces σ1 affinity. nih.gov |
| Secondary (N-H) Piperidine | Add N-methyl group | σ1 Receptor | 7.9 nM nih.gov | The addition of a small methyl group to the piperidine nitrogen restores high affinity for the σ1 receptor. nih.gov |
| N-phenyl piperidine | N-phenyl to N-(4-methoxyphenyl) | Integrin α5β1 | Described as potent | Substitution on the N-phenyl ring is a key area for SAR exploration in this class of integrin antagonists. nih.gov |
Scaffold Hopping and Bioisosteric Replacements
When lead optimization stalls or when properties such as toxicity or poor pharmacokinetics need to be addressed, medicinal chemists often turn to scaffold hopping and bioisosteric replacement. These strategies aim to replace a core molecular fragment with a structurally different one that retains the key interactions necessary for biological activity. nih.gov
Scaffold Hopping
Bioisosteric Replacements
Bioisosterism is the replacement of a functional group with another that has similar physicochemical properties, leading to a new molecule with broadly similar biological effects. nih.govdrughunter.com For this compound, key opportunities for bioisosteric replacement exist at the carboxylate ester and the propyl group.
Carboxylate Ester Bioisosteres: The ester group is susceptible to hydrolysis by esterase enzymes in the body. To improve metabolic stability, the entire propyl carboxylate group could be replaced with a more robust bioisostere. Common non-classical bioisosteres for esters and carboxylic acids include five-membered heterocyclic rings such as 1,3,4-oxadiazoles or tetrazoles. drughunter.commdpi.com These groups can mimic the hydrogen bonding and electronic profile of the ester or its hydrolyzed acid form while being resistant to metabolic cleavage. mdpi.com For example, the replacement of a carboxylic acid with a tetrazole ring in the development of Losartan led to a 10-fold increase in potency and improved oral bioavailability. drughunter.com
Alkyl Group Bioisosteres: The propyl group itself can be replaced to fine-tune lipophilicity and other properties. Simple exchanges of one alkyl group for another (e.g., propyl for isopropyl) can probe steric tolerance at the binding site. More complex replacements, such as substituting the alkyl chain with a small cycloalkyl ring (e.g., cyclopropyl), can alter conformation and metabolic stability.
The following table presents examples of scaffold hopping and bioisosteric replacement from related compound series.
Table 2: Examples of Scaffold Hopping and Bioisosteric Replacements This table is interactive. Click on the headers to sort the data.
| Original Moiety | Replacement Strategy | Replacement Moiety | Result/Rationale | Reference Compound Class |
| Piperidine | Scaffold Hop | 3-Azabicyclo[3.2.0]heptane | Provides conformational restriction and 3D character while maintaining similar physicochemical properties (logD, solubility). bldpharm.com | General Piperidine Surrogates bldpharm.com |
| Triazolopiperazine | Scaffold Hop | Isoxazolo[3,4-c]piperidine | To develop antagonists with reduced environmental impact while maintaining moderate receptor activity. nih.gov | NK3 Receptor Antagonists nih.gov |
| Carboxylic Acid | Bioisosteric Replacement | Tetrazole | Resulted in a 10-fold increase in potency and improved oral bioavailability. drughunter.com | Angiotensin II Antagonists drughunter.com |
| Carboxylic Acid | Bioisosteric Replacement | 5-oxo-1,2,4-oxadiazole | Enhanced lipophilicity and oral bioavailability while maintaining potent activity. drughunter.com | Angiotensin II Antagonists drughunter.com |
| Ester/Amide | Bioisosteric Replacement | 1,3,4-Oxadiazole | Increases metabolic stability by replacing the hydrolytically labile ester/amide bond with a stable heterocycle. mdpi.com | General Drug Design mdpi.com |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).
High-Resolution 1D NMR (¹H, ¹³C, ¹⁵N)
A thorough search for experimental data for propyl piperidine-1-carboxylate yielded no specific, published high-resolution 1D NMR spectra. While spectra for related piperidine (B6355638) derivatives are available, the strict focus on the title compound precludes their use. acs.orgnih.govspectrabase.comchemicalbook.com Consequently, no data tables of chemical shifts (δ) and coupling constants (J) can be generated for the ¹H, ¹³C, and ¹⁵N nuclei of this specific molecule. For context, analysis of the closely related compound 1-propylpiperidine (B1614701) has been documented, but this lacks the critical carboxylate group of the requested molecule. nih.gov
2D NMR Techniques (HSQC, HMBC, COSY, NOESY)
Two-dimensional (2D) NMR techniques are critical for unambiguously assigning NMR signals and determining the connectivity and spatial relationships between atoms in a molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached heteronuclei, typically ¹³C or ¹⁵N.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons within a spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information on the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.
No experimental 2D NMR data (HSQC, HMBC, COSY, or NOESY) for this compound could be located in the searched scientific databases and literature. Therefore, a detailed analysis of its structural correlations is not possible.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. While the theoretical exact mass of this compound is known to be 171.125928785 g/mol , no published experimental HRMS data confirming this value could be found. echemi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful method for separating and identifying volatile compounds. A search for the GC-MS analysis of this compound did not yield any specific experimental chromatograms or mass spectra. While predicted GC-MS data for the parent piperidine molecule exists, it is not representative of the target compound. hmdb.ca
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the analysis of less volatile compounds. It is a common technique for studying molecules with a piperidine core in various fields. nih.govnih.govmdpi.comresearchgate.net However, no specific LC-MS studies, including retention times, ionization behavior, or fragmentation patterns, were found for this compound itself.
Vibrational Spectroscopy
Vibrational spectroscopy is a powerful, non-destructive analytical technique employed to probe the molecular vibrations of a compound. This methodology provides a detailed fingerprint of the functional groups present, as well as insights into the molecular structure and bonding. For this compound, both Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are utilized to obtain a comprehensive vibrational analysis.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of infrared intensity versus wavenumber, where absorption bands correspond to specific functional groups.
In the analysis of this compound, the FT-IR spectrum is characterized by several key absorption bands that confirm its structural integrity. The most prominent peak is typically the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group, which appears as a strong band in the region of 1700-1680 cm⁻¹. The exact position of this band can be influenced by the molecular environment.
The C-O stretching vibrations of the ester and carbamate functionalities give rise to strong bands in the 1300-1000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the C-N bond in the piperidine ring are also observed in the fingerprint region. Additionally, the various C-H stretching and bending vibrations of the propyl and piperidine alkyl groups are evident in the spectrum, typically in the 3000-2800 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively.
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~2945 | C-H stretching (asymmetric, CH₂) | Medium-Strong |
| ~2860 | C-H stretching (symmetric, CH₃) | Medium |
| ~1695 | C=O stretching (carbamate) | Strong |
| ~1450 | C-H bending (scissoring, CH₂) | Medium |
| ~1250 | C-O stretching (ester) | Strong |
| ~1130 | C-N stretching (piperidine) | Medium-Strong |
This table presents hypothetical yet representative FT-IR data for this compound based on typical values for its constituent functional groups.
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light from a laser source. While FT-IR is sensitive to polar functional groups with large dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
For this compound, the FT-Raman spectrum provides valuable information that corroborates the FT-IR data. The symmetric vibrations of the piperidine ring are often more prominent in the Raman spectrum. The C-C skeletal vibrations and the C-H stretching modes also produce strong Raman signals. The carbonyl (C=O) stretch of the carbamate is typically weaker in the Raman spectrum compared to its intense absorption in the FT-IR spectrum. Analysis of both FT-IR and FT-Raman spectra allows for a more complete vibrational assignment of the molecule. researchgate.net
| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |
| ~2940 | C-H stretching (asymmetric, CH₂) | Strong |
| ~2880 | C-H stretching (symmetric, CH₂) | Strong |
| ~1445 | C-H bending (scissoring, CH₂) | Medium |
| ~1280 | C-C stretching (piperidine ring) | Medium |
| ~850 | Ring breathing (piperidine) | Strong |
This table presents hypothetical yet representative FT-Raman data for this compound based on typical values for its constituent functional groups.
Advanced Chromatographic Techniques for Purity and Characterization
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. For a substance like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for assessing purity and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed.
In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions of the analyte with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and is used for identification. A detector, commonly a UV detector or a mass spectrometer, is used to detect the compound as it elutes. Given the lack of a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer might be preferred for sensitive detection. researchgate.net
A typical HPLC analysis of this compound would show a single major peak, and the area of this peak would be proportional to its concentration. The presence of other peaks would indicate impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | Mass Spectrometry (MS) or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table outlines a representative set of HPLC conditions for the analysis of this compound. nih.govnih.gov
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm) and higher pressures. mdpi.com This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. The fundamental principles of separation remain the same as in HPLC, with reversed-phase chromatography being the most common mode for compounds like this compound.
The use of UPLC allows for rapid purity checks and high-throughput analysis. The increased peak capacity enables better separation of the main compound from any closely related impurities. nih.gov The conditions for UPLC are similar to HPLC but are optimized for the smaller particle size columns and higher pressures. mdpi.com
| Parameter | Condition |
| Column | BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
| Injection Volume | 1 µL |
| Column Temperature | 40 °C |
This table describes typical UPLC conditions that could be applied for the high-resolution analysis of this compound. researchgate.net
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful analytical technique, offering a green and efficient alternative to traditional liquid chromatography methods for the analysis and purification of a wide range of chemical compounds. chromatographyonline.comshimadzu-webapp.eu This method utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. shimadzu-webapp.eunih.gov The low viscosity and high diffusivity of supercritical CO2 enable faster separations and higher efficiencies compared to liquid chromatography. shimadzu-webapp.euacs.org For the analysis of polar compounds, organic solvents, known as modifiers, are often added to the CO2 to increase the mobile phase's solvating power. waters.comshimadzu.com
The application of SFC to the analysis of piperidine-containing compounds, including carboxylates, has been an area of active research. While direct studies on this compound are not extensively documented in publicly available literature, the principles and methodologies established for similar structures provide a strong framework for its characterization.
Challenges and Method Development Considerations
The analysis of piperidine derivatives and carboxylates by SFC can present unique challenges. For instance, during the preparative SFC of benzyl-2,3-dihydroxypiperidine-1-carboxylate using methanol as a modifier, significant degradation of the compound was observed. nih.gov This degradation was attributed to the formation of methyl carbonic acid from the reaction of methanol and CO2, creating an acidic environment in the collected fractions. nih.gov The extent of degradation was found to be dependent on the efficiency of the CO2-solvent separator in the SFC instrument. nih.gov Such findings underscore the importance of careful method development, especially for acid-sensitive compounds.
To mitigate such degradation, several strategies can be employed, including purging the collected fractions with nitrogen or neutralizing them with a base. nih.gov The choice of co-solvent and additives is also critical. While methanol is a common modifier, other alcohols or polar aprotic solvents can be explored. waters.com The use of additives in the co-solvent can suppress peak tailing and improve peak shapes, particularly for acidic or basic analytes. waters.com
Derivatization to Enhance Detection
In cases where the analyte has poor detection characteristics, chemical derivatization can be employed to enhance its signal in SFC-MS analysis. A notable example is the use of N-(4-aminophenyl)piperidine to derivatize carboxylic acids. nsf.govnih.gov This derivatization tag has a high proton affinity, which significantly improves the ionization efficiency in positive mode electrospray ionization (ESI), leading to substantial increases in sensitivity. nsf.govnih.gov For four organic acids, derivatization with N-(4-aminophenyl)piperidine resulted in detection limits as low as 0.5 ppb and improved sensitivity by at least 200-fold for compounds detectable in their native form. nih.gov This approach could be highly valuable for the trace analysis of carboxylate-containing compounds like this compound.
Stationary Phase and Mobile Phase Optimization
The selection of the stationary phase is a critical parameter in developing a robust SFC method. waters.com A variety of stationary phases, including those used in normal-phase HPLC like silica, diol, amino, and cyano, have been utilized in achiral SFC separations. chromatographyonline.com For piperidine-containing compounds, which can exhibit a range of polarities, screening a diverse set of columns is often necessary to achieve optimal separation.
The following table summarizes a hypothetical screening approach for the SFC analysis of this compound, based on common practices in the field.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Stationary Phase | Diol | 2-Ethylpyridine | C18 | Amino |
| Co-solvent | Methanol | Ethanol (B145695) | Acetonitrile | Methanol w/ 0.1% additive |
| Additive | None | None | None | Diethylamine or Formic Acid |
| Temperature (°C) | 40 | 40 | 40 | 40 |
| Back Pressure (bar) | 150 | 150 | 150 | 150 |
This systematic screening allows for the evaluation of different separation selectivities and the identification of the most suitable conditions for the target analyte.
Detailed Research Findings
Research into the SFC separation of complex mixtures containing piperidine derivatives has demonstrated the technique's utility. For example, a study on the purification of α,α-diaryl primary amine mixtures, which can include piperidine moieties, highlighted the superior greenness of the SFC method compared to its HPLC counterpart, with a 30-fold better analytical method greenness score. uva.es
Furthermore, investigations into the separation of derivatized organic acids using N-(4-aminophenyl)piperidine have identified multiple stationary phases capable of providing complete separation of the derivatized compounds. nsf.govnih.gov This indicates that with proper method development, baseline resolution of structurally similar piperidine-containing analytes can be achieved.
The table below presents a summary of findings from a study on the SFC-MS analysis of organic acids derivatized with a piperidine-containing tag, which can be extrapolated to inform the analysis of this compound.
| Analyte Type | Derivatization Agent | Key Finding | Reference |
| Organic Acids | N-(4-aminophenyl)piperidine | Up to 2100-fold improvement in detection limit. | nih.gov |
| Organic Acids | N-(4-aminophenyl)piperidine | Multiple stationary phases identified for complete separation. | nsf.govnih.gov |
| Acid-sensitive Carbamate | Not Applicable | Degradation observed with methanol co-solvent due to carbonic acid formation. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
